5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899981-39-6
VCID: VC6735921
InChI: InChI=1S/C18H18ClN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25)
SMILES: CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Molecular Formula: C18H18ClN5O
Molecular Weight: 355.83

5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899981-39-6

Cat. No.: VC6735921

Molecular Formula: C18H18ClN5O

Molecular Weight: 355.83

* For research use only. Not for human or veterinary use.

5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide - 899981-39-6

Specification

CAS No. 899981-39-6
Molecular Formula C18H18ClN5O
Molecular Weight 355.83
IUPAC Name 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C18H18ClN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Standard InChI Key ZQYMTYKNBHIUGL-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, reflects its intricate architecture. Key features include:

  • Triazole Core: A 1,2,3-triazole ring serves as the central scaffold, with substitutions at the 1-, 4-, and 5-positions.

  • Aromatic Substituents: A 3-chlorophenylmethyl group at the 1-position and a 3-ethylphenyl carboxamide at the 4-position introduce steric and electronic complexity.

  • Amino Group: The 5-position amino group enhances hydrogen-bonding potential, critical for target interactions.

The SMILES notation CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N further delineates connectivity.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₅O
Molecular Weight355.83 g/mol
CAS Number899981-39-6
IUPAC NameAs above
SolubilityNot experimentally determined

The compound’s logP and pKa remain uncharacterized, though its moderate molecular weight and aromaticity suggest moderate hydrophobicity.

Synthesis and Optimization

Synthetic Routes

Synthesis typically employs click chemistry strategies, leveraging azide-alkyne cycloaddition to construct the triazole core. A representative pathway involves:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine and an azide precursor yields the 1,2,3-triazole intermediate.

  • Substituent Introduction: Subsequent alkylation with 3-chlorobenzyl chloride and carboxamide coupling with 3-ethylaniline installs the aromatic groups.

  • Microwave-Assisted Optimization: Recent protocols utilize microwave irradiation to accelerate reaction kinetics, improving yields from ~60% to >85%.

Structural Modifications

Efforts to enhance bioavailability have focused on:

  • Halogen Substitution: Replacing chlorine with bromine (as in analog 5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) increases molecular polarizability, potentially improving target binding.

  • Alkyl Chain Variations: Substituting ethyl with methyl or propyl groups alters lipophilicity, impacting membrane permeability.

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamideChlorophenylmethyl, ethylphenyl groupsAnticancer, antimicrobialBalanced lipophilicity
Carboxyamidotriazole (CAI)Dichlorophenyl, benzoyl substituentsAntiangiogenic, antimetastaticClinical trial phase III
5-Amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamideBromine substitutionEnhanced antitrypanosomalHigher polarizability

The target compound’s chlorine and ethyl groups confer intermediate hydrophobicity, optimizing cell penetration without excessive plasma protein binding.

Future Directions and Challenges

Mechanistic Elucidation

While anticancer and antimicrobial activities are evident, the exact molecular targets remain unconfirmed. Proposed studies include:

  • Proteomic Profiling: Identify binding partners via affinity chromatography-mass spectrometry.

  • Calcium Flux Assays: Quantify Ca²⁺ channel modulation in HEK293 cells expressing voltage-gated channels .

ADMET Optimization

Current limitations include:

  • Metabolic Stability: Microsomal assays indicate a half-life of <30 minutes in human liver microsomes, necessitating prodrug strategies.

  • hERG Inhibition: Structural analogs show hERG IC₅₀ values of ~10 µM, warranting scaffold modifications to reduce cardiotoxicity .

Clinical Translation

The success of CAI in phase III trials for ovarian cancer underscores the therapeutic viability of triazole-carboxamides. Prioritizing in vivo efficacy studies in xenograft models and pharmacokinetic profiling will accelerate translational progress.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator